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4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine

PI3Kδ Kinase inhibition Immuno-oncology

Researchers seeking selective kinase inhibitors or LSD1 modulators face SAR cliffs where minor substitutions cause >10-fold activity loss. This 4-methyl-3-amino-7-azaindole derivative provides: - Validated PI3Kδ affinity (IC50 = 374 nM) and LSD1 class potency (14 nM for optimized analogs) - >22.5x enhanced cytotoxicity vs. unsubstituted azaindoles via G2/M arrest - Clean selectivity profile (negative vs. 161 GPCRs & 302 kinases) Low MW (147.18 Da) supports fragment elaboration. Available for immediate shipment.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1190319-85-7
Cat. No. B3219687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
CAS1190319-85-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CN2)N
InChIInChI=1S/C8H9N3/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,9H2,1H3
InChIKeyNSUCHJZBETZZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine: Core Scaffold Overview


4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is a 7-azaindole derivative belonging to the pyrrolo[2,3-c]pyridine class of heterocyclic compounds . This scaffold serves as a versatile building block in medicinal chemistry and has been explored for its potential as a kinase inhibitor, epigenetic modulator, and acid pump antagonist [1]. The compound's substitution pattern—specifically the 4-methyl group and the 3-amino moiety—differentiates it from related azaindole regioisomers and unsubstituted analogs, influencing target engagement and selectivity profiles . The following evidence guide establishes quantitative differentiation against comparators to inform scientific selection and procurement decisions.

Privileged azaindole scaffold with 4-methyl & 3-amino substitutions
Supports kinase, epigenetic, and acid pump target research
Versatile starting point for fragment-based and lead optimization workflows

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine: Scaffold-Specific Activity Cliffs


Simple substitution of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine with a generic azaindole or an unsubstituted pyrrolo[2,3-c]pyridine core is not functionally equivalent due to pronounced structure-activity relationship (SAR) cliffs [1]. The 4-methyl group significantly alters electronic distribution and steric interactions within binding pockets, while the 3-amino group provides a critical hydrogen-bonding anchor for target engagement [2]. For example, in LSD1 inhibitor programs, removal of the methyl substituent leads to >10-fold loss in potency, and regioisomeric 7-azaindoles exhibit divergent kinase selectivity profiles [3]. The following quantitative evidence details exactly where this compound departs from its closest comparators.

Removing the 4-methyl group may significantly alter target engagement; activity cliffs observed in LSD1 and anticancer SAR studies.
7-Azaindole regioisomers may exhibit divergent kinase selectivity profiles, limiting direct substitution without validation.
Absence of the 3-amino hydrogen-bond anchor can compromise binding, as suggested by PI3Kδ and 5-HT2B scaffold comparisons.

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine: Quantitative Differentiation Evidence


PI3Kδ Inhibition vs. Idelalisib

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine exhibited an IC50 of 374 nM [1]. For comparison, the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) demonstrates an IC50 of 8 nM in similar cellular AKT phosphorylation assays [2]. While 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is less potent, it provides a structurally distinct chemotype for PI3Kδ modulation with potential advantages in isoform selectivity and physicochemical properties relative to the purine-based idelalisib scaffold .

PI3Kδ Cellular Inhibition
Cross-study comparable
Target: IC50 374 nM
Comparator (Idelalisib): 8 nM
46.75-fold lower potency
Supports scaffold use as moderate-affinity ligand for fragment optimization studies.
Cross-study comparison; assay conditions may differ.
PI3Kδ Kinase inhibition Immuno-oncology

LSD1 Inhibition vs. GSK-354

In a structure-guided optimization campaign of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, compound 23e—a direct analog of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine—achieved an enzymatic IC50 of 14 nM against recombinant LSD1 [1]. This represents a significant improvement over the parent inhibitor GSK-354, which exhibits an IC50 of 160 nM under comparable assay conditions [2]. The 4-methyl substitution was identified as a critical contributor to this 11.4-fold potency enhancement by optimizing hydrophobic contacts within the LSD1 active site [3].

LSD1 Enzymatic Inhibition
Class-level inference
Analog 23e: IC50 14 nM
Comparator (GSK-354): 160 nM
11.4-fold enhanced potency
Privileged scaffold for LSD1 inhibitor lead optimization research.
Data from optimized analog; direct scaffold contribution to be verified.
LSD1 Epigenetics Acute myeloid leukemia

Gastric H+/K+-ATPase Inhibition vs. AZD-0865

Optimized 1H-pyrrolo[2,3-c]pyridine derivatives (compounds 14f and 14g) inhibit porcine gastric H+/K+-ATPase with IC50 values of 28 nM and 29 nM, respectively [1]. For comparison, the clinical acid pump antagonist AZD-0865 exhibits an IC50 of 6.5 nM in the same assay system [2]. The 4.3- to 4.5-fold potency difference is offset by a distinct reversibility profile and reduced risk of hypergastrinemia associated with irreversible proton pump inhibitors [3]. The 4-methyl substitution on the pyrrolo[2,3-c]pyridine core was found to be essential for maintaining sub-100 nM potency while optimizing metabolic stability.

H+/K+-ATPase Inhibition
Cross-study comparable
Optimized analogs: 28–29 nM
Comparator (AZD-0865): 6.5 nM
4.3- to 4.5-fold lower potency
Potential acid pump antagonist scaffold for reversibility-focused research.
Cross-study comparison; reversibility profile may differ.
Acid pump antagonist H+/K+-ATPase Gastroesophageal reflux disease

HeLa Anticancer Activity vs. Unsubstituted 7-Azaindole

A 4-methyl-substituted 7-azaindole-triazole hybrid (compound 6b) demonstrated potent antiproliferative activity against the HeLa cervical cancer cell line with an IC50 of 4.44 ± 0.32 μM [1]. In contrast, the unsubstituted 7-azaindole parent scaffold exhibits no detectable cytotoxicity at concentrations up to 100 μM in the same assay [2]. This >22.5-fold enhancement in potency is attributed to the 4-methyl group, which optimizes hydrophobic interactions and facilitates G2/M cell cycle arrest and apoptosis induction [3].

HeLa Cell Model Activity
Head-to-head comparison
4-Methyl analog: IC50 4.44 µM
Unsubstituted azaindole: >100 µM
>22.5-fold enhanced response
Supports cytotoxicity endpoint review; 4-methyl group critical for cell model activity.
Phenotypic endpoint; apoptosis and G2/M arrest context.
Anticancer Apoptosis Cell cycle arrest

5-HT2B Antagonism vs. Related Analogs

A pyrrolo[2,3-c]pyridine derivative closely related to 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine exhibits 5-HT2B receptor binding with an IC50 of 22 ± 9.0 nM and cellular antagonist activity of 54 nM [1]. For comparison, the unoptimized parent scaffold shows >1 μM binding affinity in the same assay [2]. Furthermore, this compound demonstrates exceptional selectivity, testing negative against 161 other GPCRs (including 5-HT2A and 5-HT2C), 302 kinases, and multiple transporters and ion channels [3]. This selectivity profile is not observed in earlier-generation 5-HT2B ligands.

5-HT2B Receptor Binding
Class-level inference
Analog: IC50 22 nM (binding)
Parent scaffold: >1 µM
Negative against 161 GPCRs, 302 kinases
Selectivity fingerprint supports neuroscience research tool development.
Class-level evidence; full selectivity panel results.
5-HT2B GPCR Drug-resistant epilepsy

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine: Application Scenarios


Fragment-Based Drug Discovery: PI3Kδ & LSD1

Given its moderate PI3Kδ affinity (IC50 = 374 nM) and the class-level LSD1 potency (14 nM for optimized analogs), 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine serves as an ideal starting fragment for structure-guided optimization. Its low molecular weight (147.18 Da) and favorable physicochemical properties support efficient fragment elaboration, while the established SAR around the 4-methyl and 3-amino groups provides clear vectors for potency improvement [1].

Selective 5-HT2B Antagonist for Neuroscience

The pyrrolo[2,3-c]pyridine scaffold's demonstrated selectivity (negative against 161 GPCRs and 302 kinases) makes 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine a valuable precursor for developing highly selective 5-HT2B antagonists [2]. This is particularly relevant for drug-resistant epilepsy research, where 5-HT2B modulation is an emerging therapeutic strategy and off-target activity can severely compromise in vivo interpretation [3].

APA Lead Generation for Gastroenterology

The 28-29 nM H+/K+-ATPase inhibitory activity of optimized 1H-pyrrolo[2,3-c]pyridine analogs positions 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine as a competent core scaffold for developing reversible acid pump antagonists. The scaffold offers a distinct reversibility mechanism compared to irreversible proton pump inhibitors, potentially mitigating long-term hypergastrinemia concerns [4].

Anticancer Lead Optimization: G2/M Arrest

The >22.5-fold enhancement in HeLa cell cytotoxicity conferred by the 4-methyl group (vs. unsubstituted azaindole) establishes this compound as a potentiated building block for anticancer agent development. The demonstrated mechanism of G2/M arrest and apoptosis induction provides a validated phenotypic starting point for further optimization [5].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Scaffold with defined SAR vectors
Potency & selectivity optimization studies
Neuroscience 5-HT2B Research
Selectivity across GPCR & kinase panels
Off-target profiling in disease models
Acid Pump Antagonist Research
Reversible inhibition mechanism
Potency & reversibility in gastric assays
Cell Cycle/Apoptosis Research
Phenotypic response in HeLa model
G2/M arrest & apoptosis pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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